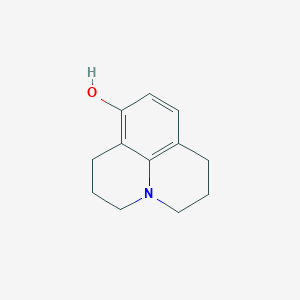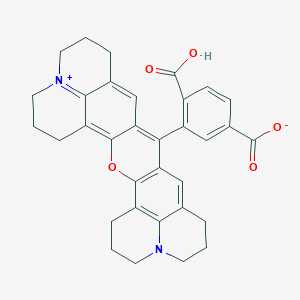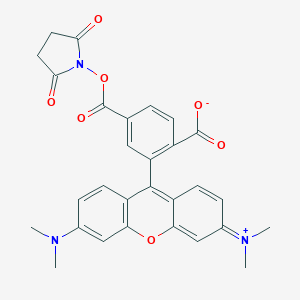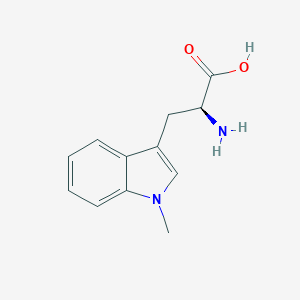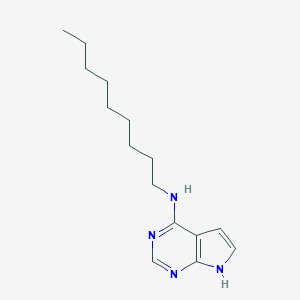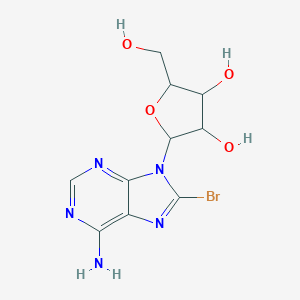
8-Brom-Adenosin
Übersicht
Beschreibung
8-Bromoadenosin ist ein bromiertes Derivat von Adenosin, einem Nukleosid, das in verschiedenen biologischen Prozessen eine wichtige Rolle spielt. Diese Verbindung ist bekannt für ihre Fähigkeit, die cyclische AMP-abhängige Proteinkinase zu aktivieren, wodurch sie zu einem wertvollen Werkzeug in der biochemischen und pharmakologischen Forschung wird .
Wissenschaftliche Forschungsanwendungen
8-Bromoadenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese verschiedener Nukleosidanaloga und -derivate verwendet.
Industrie: Es wird bei der Entwicklung von biochemischen Assays und diagnostischen Werkzeugen verwendet.
5. Wirkmechanismus
8-Bromoadenosin entfaltet seine Wirkungen hauptsächlich durch die Aktivierung der cyclischen AMP-abhängigen Proteinkinase (Proteinkinase A). Die bromierte Verbindung ist im Vergleich zu cyclischem AMP resistenter gegen Hydrolyse durch Phosphodiesterasen, was zu einer längeren Aktivierung der Proteinkinase A führt. Diese Aktivierung führt zu verschiedenen zellulären Reaktionen, darunter Wachstumshemmung, verminderte Proliferation, erhöhte Differenzierung und Induktion von Apoptose .
Ähnliche Verbindungen:
8-Bromguanosin: Ein weiteres bromiertes Nukleosid mit ähnlichen Eigenschaften, aber anderen biologischen Zielstrukturen.
8-Bromoadenosin 3',5'-cyclisches Monophosphat: Ein cyclisches Nukleotid-Analogon mit erhöhter Stabilität und verlängerter Aktivität im Vergleich zu cyclischem AMP.
Einzigartigkeit von 8-Bromoadenosin: 8-Bromoadenosin ist einzigartig aufgrund seiner selektiven Bromierung an der 8-Position, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Resistenz gegen Hydrolyse und seine Fähigkeit, die Proteinkinase A zu aktivieren, machen es zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen .
Wirkmechanismus
Target of Action
8-Bromoadenosine primarily targets the cAMP-dependent protein kinase and S-adenosylmethionine synthase . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
8-Bromoadenosine interacts with its targets by acting as a cell-permeable cAMP analog . It has a greater resistance to hydrolysis by phosphodiesterases than cAMP, making it long-acting . This interaction leads to the activation of the cAMP-dependent protein kinase , which in turn triggers a cascade of biochemical reactions within the cell.
Biochemical Pathways
The activation of cAMP-dependent protein kinase by 8-Bromoadenosine affects multiple biochemical pathways. It leads to the inhibition of cell growth , decrease in cell proliferation , increase in cell differentiation , and induction of apoptosis . These effects are primarily due to the role of cAMP-dependent protein kinase in regulating these cellular processes.
Pharmacokinetics
It is known that 8-bromoadenosine is a cell-permeable camp analog, suggesting that it can readily cross cell membranes . Its resistance to degradation by phosphodiesterases also suggests that it has a longer half-life than cAMP .
Result of Action
The action of 8-Bromoadenosine at the molecular and cellular levels leads to a variety of effects. It can inhibit cell growth and decrease cell proliferation . It can also increase cell differentiation and induce apoptosis . These effects can have significant implications for the regulation of cell behavior and the treatment of diseases such as cancer.
Biochemische Analyse
Biochemical Properties
8-Bromoadenosine plays a significant role in biochemical reactions, particularly as an analog of cyclic adenosine monophosphate (cAMP). It is known to activate protein kinase A, a key enzyme in many signaling pathways. 8-Bromoadenosine interacts with various enzymes, proteins, and other biomolecules. For instance, it has greater resistance to hydrolysis by phosphodiesterases compared to cAMP, making it a more stable analog for experimental purposes . Additionally, 8-Bromoadenosine can inhibit the mitochondrial membrane potential, cytosolic calcium levels, and the synthesis of RNA and protein .
Cellular Effects
8-Bromoadenosine has profound effects on various types of cells and cellular processes. It can activate protein kinase A, leading to the inhibition of cell growth, decreased proliferation, increased differentiation, and induction of apoptosis in cultured cells . In excised tobacco pith parenchyma tissue, 8-Bromoadenosine can promote cell division when used in association with an auxin . Furthermore, it has been shown to inhibit leukemia inhibitory factor production by 3T3-L1 preadipocytes and induce apoptosis in T84 cells .
Molecular Mechanism
The molecular mechanism of 8-Bromoadenosine involves its role as an activator of cyclic AMP-dependent protein kinase. This activation leads to various downstream effects, including changes in gene expression and enzyme activity. 8-Bromoadenosine is resistant to degradation by cyclic AMP phosphodiesterase, which prolongs its action within cells . It binds to protein kinase A, leading to the phosphorylation of target proteins and subsequent modulation of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromoadenosine can change over time. Its stability and resistance to degradation make it a valuable tool for long-term studies. It is sensitive to light and moisture, which can affect its stability . Long-term exposure to 8-Bromoadenosine in cell cultures has been shown to result in sustained activation of protein kinase A and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of 8-Bromoadenosine vary with different dosages in animal models. At lower doses, it can effectively activate protein kinase A and modulate cellular processes without causing significant toxicity. At higher doses, 8-Bromoadenosine may exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of apoptosis . It is important to carefully titrate the dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
8-Bromoadenosine is involved in various metabolic pathways, particularly those related to cyclic nucleotide signaling. It interacts with enzymes such as cyclic AMP-dependent protein kinase and phosphodiesterases . The bromine substitution on the adenosine molecule enhances its resistance to enzymatic degradation, allowing it to persist longer in the cellular environment and exert its effects .
Transport and Distribution
8-Bromoadenosine is transported and distributed within cells and tissues through various mechanisms. It is a cell-permeable analog of cyclic adenosine monophosphate, allowing it to easily enter cells and interact with intracellular targets . Once inside the cell, 8-Bromoadenosine can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of 8-Bromoadenosine is crucial for its activity and function. It can be found in the cytoplasm and nucleus, where it interacts with protein kinase A and other signaling molecules . The presence of bromine on the adenosine molecule may influence its localization and interactions with specific cellular compartments . Additionally, post-translational modifications and targeting signals may direct 8-Bromoadenosine to specific organelles, enhancing its efficacy in modulating cellular processes .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 8-Bromoadenosin kann durch Bromierung von Adenosin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) in einem geeigneten Lösungsmittel wie Essigsäure oder Wasser. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Bromierung an der 8-Position des Adeninrings zu gewährleisten .
Industrielle Herstellungsverfahren: Die industrielle Produktion von 8-Bromoadenosin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Das Produkt wird dann durch Kristallisation oder chromatographische Techniken gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 8-Bromoadenosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom an der 8-Position kann durch andere Nukleophile wie Amine, Thiole oder Hydroxylgruppen substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl diese weniger verbreitet sind.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und Hydroxylverbindungen.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen können Oxidationsmittel wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid beinhalten.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Produkte sind 8-substituierte Adenosinderivate wie 8-Aminoadenosin, 8-Thioadenosin und 8-Hydroxyadenosin.
Oxidations- und Reduktionsreaktionen: Produkte variieren je nach den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
8-Bromoguanosine: Another brominated nucleoside with similar properties but different biological targets.
8-Bromoadenosine 3’,5’-cyclic monophosphate: A cyclic nucleotide analog with enhanced stability and prolonged activity compared to cyclic AMP.
Uniqueness of 8-Bromoadenosine: 8-Bromoadenosine is unique due to its selective bromination at the 8-position, which imparts distinct chemical and biological properties. Its resistance to hydrolysis and ability to activate protein kinase A make it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUPMOPLUQHMLE-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021364 | |
| Record name | 8-Bromoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2946-39-6 | |
| Record name | 8-Bromoadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-BROMOADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C9T4TXH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-bromoadenosine interact with cells?
A1: While 8-bromoadenosine is a known analog of adenosine, its precise mechanism of action varies depending on the cell type and context. For instance, in rabbit intestinal enterochromaffin cells, 8-bromoadenosine stimulates serotonin release, suggesting an interaction with adenylate cyclase and intracellular calcium signaling pathways. [] This effect was not observed with 8-bromoguanosine 3',5'-cyclic monophosphate, indicating a degree of specificity. [] Further research is needed to fully elucidate the intricate details of its interactions within different cellular environments.
Q2: Can 8-bromoadenosine influence gene expression?
A2: Yes, research suggests that 8-bromoadenosine can modulate gene expression. In Dictyostelium discoideum, a cellular slime mold, 8-p-chlorophenylthioadenosine 3′,5′-cyclic monophosphate (8-CPT-cAMP), a derivative of cAMP and structurally related to 8-bromoadenosine, selectively activates the expression of aggregative genes while inhibiting cAMP-induced chemotaxis at low concentrations. [] This suggests that modifications to the adenosine structure, as seen in 8-bromoadenosine, can lead to distinct effects on gene expression patterns.
Q3: Does 8-bromoadenosine affect cellular processes other than gene expression?
A3: Yes, 8-bromoadenosine has been implicated in various cellular processes. For example, studies using human JAR choriocarcinoma cells showed that 8-bromoadenosine treatment led to a 2- to 5-fold increase in human chorionic gonadotropin (hCG) synthesis and secretion. [] This effect was linked to the inhibition of cell proliferation rather than direct interaction with adenosine receptors. []
Q4: What is the molecular formula and weight of 8-bromoadenosine?
A4: 8-Bromoadenosine has a molecular formula of C10H12BrN5O4 and a molecular weight of 346.17 g/mol. [, ]
Q5: Are there spectroscopic techniques that can be used to identify 8-bromoadenosine?
A5: Yes, spectroscopic techniques such as ultraviolet-visible (UV-Vis) spectroscopy and circular dichroism (CD) spectroscopy are valuable tools for characterizing 8-bromoadenosine. These techniques provide insights into the compound's structural features and conformation. [, ] For example, the UV and CD spectra of 8-bromoadenylyl-(3′-5′)-8-bromoadenosine (BrApBrA) helped confirm its syn-syn, left-handed structure. []
Q6: Is 8-bromoadenosine stable under standard laboratory conditions?
A6: The stability of 8-bromoadenosine depends on the specific conditions. For instance, studies have shown that 8-S-L-cysteinyladenosine, a cysteine adduct of 8-bromoadenosine, has a half-life of 15 hours at pH 7.2 and 37°C. [, ] This suggests that 8-bromoadenosine might react with thiols under physiological conditions, potentially impacting its stability.
Q7: How does the stability of 8-bromoadenosine compare to its parent compound, adenosine?
A7: 8-Bromoadenosine exhibits different stability compared to adenosine. The introduction of the bromine atom at the 8-position can influence its reactivity and susceptibility to degradation. [, ] This difference in stability is an important consideration when designing experiments or potential applications.
Q8: Can you provide an example of how 8-bromoadenosine is used in synthesis?
A9: Researchers successfully synthesized 5’-(1,2-dimyristoyl phosphatidyl)-8-bromoadenosine, a phospholipid derivative of 8-bromoadenosine, via an enzymatic transphosphatidylation reaction. [] This novel compound holds promise as a potential precursor for creating bioactive antimetabolites for pharmaceutical use. []
Q9: Have computational methods been used to study 8-bromoadenosine?
A9: While the provided research articles do not explicitly discuss computational studies on 8-bromoadenosine, computational chemistry techniques like molecular modeling and simulations could provide valuable insights into its structural properties, interactions with biological targets, and potential applications in drug design.
Q10: Has 8-bromoadenosine been tested in any biological systems?
A11: Yes, 8-bromoadenosine and its derivatives have been investigated in various biological systems, including cell-based assays and animal models. For example, it has been shown to influence hCG production in human choriocarcinoma cells [] and modulate serotonin release in rabbit intestinal cells. []
Q11: Are there any studies exploring the therapeutic potential of 8-bromoadenosine?
A12: While direct therapeutic applications of 8-bromoadenosine haven't been fully established, its derivatives, particularly in the context of nucleotide synthesis, hold promise as potential therapeutic agents. [] Further research is necessary to explore its potential in treating specific diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


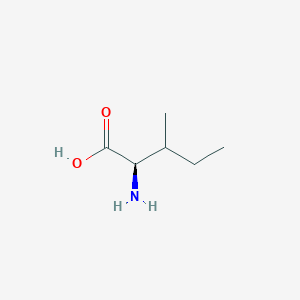

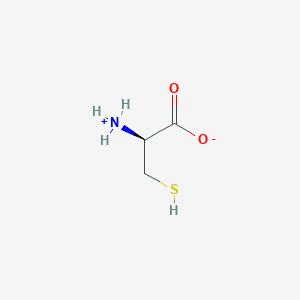
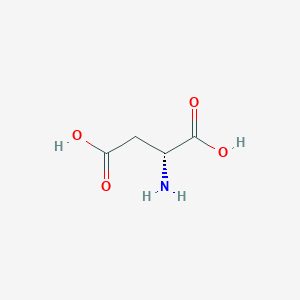
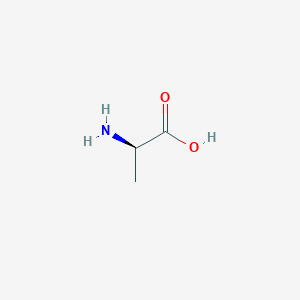
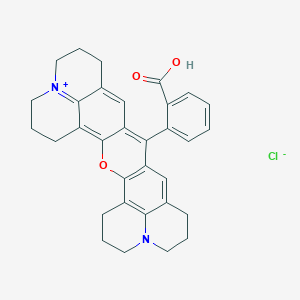
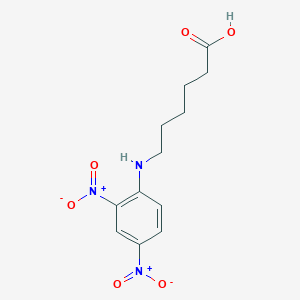
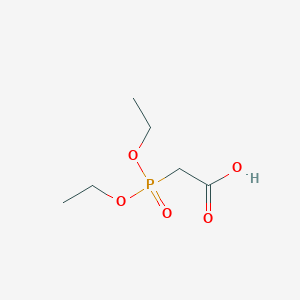
![4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester](/img/structure/B559588.png)
